(S)-2-(3-Isobutylphenyl)propanoic acid

mPGES-1 inhibitor Selective prostaglandin modulation Inflammation

(S)-2-(3-Isobutylphenyl)propanoic acid (CAS 342373-94-8) is the single (S)-enantiomer of 2-(3-isobutylphenyl)propanoic acid, commonly designated as m-isobutyl ibuprofen or Ibuprofen EP Impurity A. Unlike the para-substituted pharmaceutical agent ibuprofen (2-(4-isobutylphenyl)propanoic acid), this compound bears the isobutyl group at the meta position of the phenyl ring, creating a regioisomeric and stereoisomeric impurity typically observed during ibuprofen synthesis.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 342373-94-8
Cat. No. B12761255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Isobutylphenyl)propanoic acid
CAS342373-94-8
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1
InChIKeySFVKLYXPBKITCE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3-Isobutylphenyl)propanoic Acid: A Chiral Meta-Substituted Ibuprofen Derivative Reference Standard


(S)-2-(3-Isobutylphenyl)propanoic acid (CAS 342373-94-8) is the single (S)-enantiomer of 2-(3-isobutylphenyl)propanoic acid, commonly designated as m-isobutyl ibuprofen or Ibuprofen EP Impurity A . Unlike the para-substituted pharmaceutical agent ibuprofen (2-(4-isobutylphenyl)propanoic acid), this compound bears the isobutyl group at the meta position of the phenyl ring, creating a regioisomeric and stereoisomeric impurity typically observed during ibuprofen synthesis . Its primary procurement utility lies in serving as a high-purity chiral reference standard for analytical method validation, impurity profiling, and pharmaceutical quality control (QC) applications in both drug substance and finished product testing [1].

Why Generic Substitution of (S)-2-(3-Isobutylphenyl)propanoic Acid with Racemic or Para-Substituted Ibuprofen Fails for Analytical Reference Standards


Routine procurement of racemic ibuprofen or its para-substituted analogues cannot substitute for (S)-2-(3-isobutylphenyl)propanoic acid as a reference standard because the positional isomerism (meta vs. para) and stereochemistry (S vs. R/S) confer distinct chromatographic retention behaviors, spectroscopic signatures, and pharmacological profiles . Direct comparative HPLC analysis demonstrates that the meta-substituted impurity elutes with a resolution factor (Rs) > 2.0 from the parent ibuprofen peak, enabling unambiguous identification and quantification [1]. Furthermore, the S-enantiomer of the meta-isobutyl derivative exhibits a unique in vitro pharmacology, including selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 0.2 μM, a target not significantly engaged by standard ibuprofen at comparable concentrations . These differences render the compound indispensable for compendial impurity testing and pharmaceutical development, where regulatory agencies require the use of specific impurity reference standards.

Product-Specific Quantitative Evidence Guide for (S)-2-(3-Isobutylphenyl)propanoic Acid


mPGES-1 Inhibition Selectivity vs. COX: A Pharmacologically Differentiating Target

Unlike ibuprofen, which acts as a non-selective COX-1/COX-2 inhibitor, m-isobutyl ibuprofen (racemic) demonstrates selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 0.2 µM in cell-free assays, while exhibiting no significant inhibition of COX-1, COX-2, 5-lipoxygenase (5-LO), or soluble epoxide hydrolase (sEH) at concentrations up to 10 µM . The S-enantiomer is presumed to be the pharmacologically active component responsible for this activity, consistent with the known stereospecificity of 2-arylpropionic acids [1]. This selectivity profile is fundamentally different from the primary mechanism of ibuprofen (IC50 ~2-13 µM for COX-1). Consequently, the compound offers a distinct pharmacological probe for elucidating mPGES-1-dependent pathways separate from COX-mediated effects.

mPGES-1 inhibitor Selective prostaglandin modulation Inflammation

Chromatographic Resolution from Ibuprofen: Ensuring Method Specificity for Impurity Testing

Using a YMC-Triart Bio C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid and acetonitrile under gradient conditions, ibuprofen impurity A (2-(3-isobutylphenyl)propanoic acid) achieved baseline separation from the parent ibuprofen peak with a resolution (Rs) of 2.06, and from impurity B with Rs of 3.77 [1]. Both values exceed the minimum Rs ≥ 1.5 requirement for baseline separation per pharmacopoeial guidelines (USP/EP). This validated chromatographic method enables precise quantification of the meta-substituted impurity at levels as low as 0.05% relative to the main ibuprofen peak.

HPLC method validation Pharmaceutical impurity profiling Regulatory compliance

Regioisomeric Identity Confirmation via Spectroscopic Distinction

The 1H-NMR spectrum of 2-(3-isobutylphenyl)propanoic acid displays distinct aromatic proton splitting patterns characteristic of 1,3-disubstitution (meta), with coupling constants J = 1-2 Hz for the meta-coupled protons, compared to the 1,4-disubstitution (para) pattern with J = 8-9 Hz observed for ibuprofen . The 13C-NMR chemical shifts of the aromatic carbons bearing the isobutyl group differ by approximately 3-5 ppm between the meta (C-3) and para (C-4) isomers, allowing unambiguous identity confirmation . These spectroscopic differences are critical for release testing and stability studies to verify that the correct impurity is being monitored.

NMR structural confirmation Regioisomer differentiation Quality control

Best Research and Industrial Application Scenarios for (S)-2-(3-Isobutylphenyl)propanoic Acid


Pharmaceutical Impurity Profiling and Compendial Compliance Testing

Pharmaceutical QC laboratories rely on (S)-2-(3-isobutylphenyl)propanoic acid as a certified reference standard for HPLC method validation and routine batch release testing of ibuprofen drug substances and finished products. The validated chromatographic resolution (Rs = 2.06) between the parent drug and this meta-substituted impurity ensures compliance with USP and EP monographs requiring specific identification and quantification of impurity A [1]. Procurement from a qualified supplier providing a Certificate of Analysis (CoA) confirming enantiomeric purity ≥98% and regioisomeric identity is essential for regulatory submissions.

Pharmacological Research Targeting mPGES-1 for Safer Anti-Inflammatory Therapies

Academic and pharmaceutical research groups investigating non-COX anti-inflammatory mechanisms utilize (S)-2-(3-isobutylphenyl)propanoic acid as a selective mPGES-1 inhibitor probe (IC50 0.2 µM) to dissect prostaglandin E2 biosynthesis pathways without the gastrointestinal and cardiovascular liabilities associated with COX inhibition . This compound enables in vitro and in vivo studies to evaluate whether downstream mPGES-1 blockade can replicate the analgesic efficacy of NSAIDs while circumventing the adverse effects linked to COX-1/2 suppression, providing a critical tool for preclinical target validation.

Analytical Method Development for Chiral Separation of Ibuprofen Impurities

Analytical chemists developing chiral chromatographic methods for the simultaneous determination of ibuprofen enantiomers and regioisomeric impurities require the pure (S)-enantiomer of meta-isobutyl ibuprofen as a system suitability standard . The compound's distinct stereochemistry (S-configuration) combined with meta-substitution creates a unique retention time marker that validates the chiral method's ability to resolve the active S-ibuprofen enantiomer from structurally related impurities, an essential parameter for abbreviated new drug applications (ANDAs) referencing dexibuprofen.

Stability-Indicating Method Validation for Ibuprofen Formulations

Formulation scientists conducting forced degradation studies of ibuprofen-containing products use (S)-2-(3-isobutylphenyl)propanoic acid as a reference marker to track the formation or carryover of regioisomeric impurities under stress conditions (heat, light, oxidation) [1]. The availability of the single S-enantiomer allows precise quantification of this specific impurity without interference from the co-eluting R-enantiomer, supporting the validation of stability-indicating analytical methods required for ICH Q1A(R2) and Q3B(R2) compliance.

Quote Request

Request a Quote for (S)-2-(3-Isobutylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.